molecular formula C15H16N2 B14137518 N-benzyl-N-methylbenzenecarboximidamide

N-benzyl-N-methylbenzenecarboximidamide

Cat. No.: B14137518
M. Wt: 224.30 g/mol
InChI Key: SNAYTRPKSUBYTI-UHFFFAOYSA-N
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Description

N-benzyl-N-methylbenzenecarboximidamide: is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.3 g/mol . It is characterized by the presence of a benzyl group, a methyl group, and a benzenecarboximidamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylbenzenecarboximidamide typically involves the reaction of benzylamine with methylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-benzyl-N-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific structural configuration, which imparts unique reactivity and biological activity.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N-benzyl-N-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-17(12-13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3

InChI Key

SNAYTRPKSUBYTI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)C2=CC=CC=C2

Origin of Product

United States

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